

Introduction: The Molecular Profile of Dimethylsulfamoyl Fluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethylsulfamoyl fluoride*

Cat. No.: *B1616867*

[Get Quote](#)

Dimethylsulfamoyl fluoride (DMSF), with the chemical formula $C_2H_6FNO_2S$, is a sulfamoyl fluoride that has garnered interest in various chemical fields.^[1] It serves as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a novel class of click chemistry transformations, and shows promise as a stable solvent for high-voltage lithium-metal batteries.^{[1][2][3]} Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine atom, and the nitrogen of a dimethylamino group.^[4] Given its reactivity and applications, a thorough understanding of its molecular structure and purity is paramount. This guide provides an in-depth analysis of the spectroscopic data for DMSF, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, intended for researchers and professionals in chemical synthesis and materials science.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For **Dimethylsulfamoyl fluoride**, multinuclear NMR experiments, including 1H , ^{13}C , and ^{19}F NMR, provide a definitive and comprehensive characterization of its molecular framework.

1H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of DMSF is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

- Chemical Shift and Multiplicity: The two methyl (CH_3) groups are chemically and magnetically equivalent. Consequently, they produce a single, sharp resonance signal. This signal appears as a singlet at approximately δ 3.15 ppm.[1] The downfield shift from typical aliphatic amines is due to the significant electron-withdrawing effect of the adjacent sulfamoyl fluoride moiety ($-\text{SO}_2\text{F}$), which deshields the protons. The signal integrates to six hydrogens, confirming the presence of the two methyl groups.[1]
- Causality of the Singlet: The signal is a singlet because there are no adjacent protons to induce spin-spin coupling. While four-bond coupling to the fluorine atom ($^4\text{J}_{\text{HF}}$) is theoretically possible, it is typically very small and often not resolved in standard ^1H NMR spectra, resulting in a sharp singlet rather than a doublet.

^{19}F NMR Spectroscopy: A Highly Sensitive Nuclear Probe

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of $\frac{1}{2}$, making it nearly as sensitive as ^1H .[5][6] Its large chemical shift dispersion provides high resolution and sensitivity to the local electronic environment.[5][7]

- Chemical Shift: The ^{19}F NMR spectrum of DMSF is expected to show a single resonance. While specific data for DMSF is not always detailed, related sulfamoyl fluoride compounds consistently exhibit ^{19}F chemical shifts in the range of +50 to +55 ppm (relative to CFCl_3).[1] For instance, similar sulfamoyl fluoride moieties in functionalized nucleosides have been reported with chemical shifts of $\delta\text{F} = 53.93$ ppm and $\delta\text{F} = 52.49$ ppm.[2] This specific chemical shift range is characteristic of the S(VI)-F bond in this electronic environment.

^{13}C NMR Spectroscopy: Carbon Skeleton Analysis

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

- Chemical Shift: Similar to the proton spectrum, the two methyl carbons are equivalent and will produce a single signal in the aliphatic region of the spectrum. While detailed chemical shift assignments are limited in published literature, the electron-withdrawing nature of the N-sulfonyl group is expected to shift this signal downfield compared to a simple aliphatic amine like dimethylamine.[1]

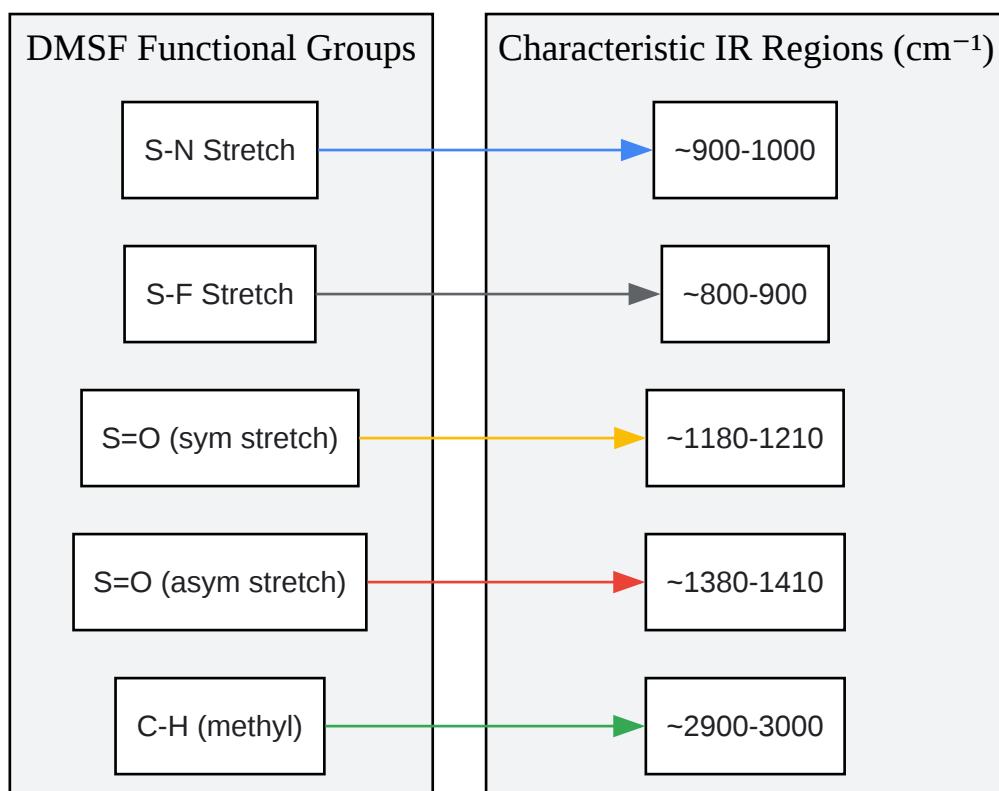
Summary of NMR Spectroscopic Data

The following table summarizes the key NMR data for **Dimethylsulfamoyl fluoride**.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration/Assignment
^1H	~ 3.15	Singlet	6H, $-\text{N}(\text{CH}_3)_2$
^{19}F	~ 50 - 55	Singlet	1F, $-\text{SO}_2\text{F}$
^{13}C	Not widely reported	Singlet	2C, $-\text{N}(\text{CH}_3)_2$

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality, reproducible NMR spectra of DMSF.


- Sample Preparation:
 - Select a suitable deuterated solvent. Chloroform-d (CDCl_3) or Acetonitrile-d₃ are common choices. Ensure the solvent is of high purity with low residual water content.[8]
 - Accurately weigh approximately 5-10 mg of **Dimethylsulfamoyl fluoride** and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
 - Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the ^1H and ^{13}C spectra to 0 ppm.[9] For ^{19}F spectra, Trichlorofluoromethane (CFCl_3) is the standard reference, though secondary standards are often used.
- Instrument Setup & Calibration:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
- ^{19}F NMR: Tune the probe to the ^{19}F frequency. Acquire the spectrum using a single-pulse experiment. Proton decoupling may be applied to remove any potential long-range H-F couplings and produce a sharp singlet.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal sensitivity and simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm for ^1H and ^{13}C).
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons.

Visualization of NMR Structural Correlations

The following diagram illustrates the relationship between the structure of DMSF and its expected NMR signals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Dimethylsulfamoyl fluoride | 354-44-9 [smolecule.com]
- 2. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfamoyl fluoride, N,N-dimethyl- | C₂H₆FNO₂S | CID 120216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Introduction: The Molecular Profile of Dimethylsulfamoyl Fluoride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1616867#spectroscopic-data-for-dimethylsulfamoyl-fluoride-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com